Demethylsonchifolin
Overview
Description
Demethylsonchifolin is a sesquiterpenoid . It is derived from the herbs of Smallanthus sonchifolius . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
Molecular Structure Analysis
The molecular structure of a compound like Demethylsonchifolin can be determined using techniques such as 3D electron diffraction (3D ED) or Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the transformation of a molecule under various conditions . Unfortunately, I could not find specific information on the chemical reactions involving Demethylsonchifolin.Physical And Chemical Properties Analysis
Demethylsonchifolin has a molecular weight of 360.41 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . For a more comprehensive analysis, one would need to conduct a series of tests to determine properties such as melting point, boiling point, density, and refractive index .Scientific Research Applications
Pharmacokinetics and Bioavailability
Demethylsonchifolin has been studied for its pharmacokinetic profiles. For instance, a validated LC-MS/MS method was developed for the quantitation of demethylbellidifolin in rat plasma, which is crucial for understanding its pharmacokinetics and bioavailability in living organisms (Zhang, Yan, Qu, & Zhou, 2018). Another study focused on the pharmacokinetics of demethylbellidifolin in mice, offering insights into its metabolism and disposition (Shan-quan, 2008).
Cardiovascular and Antioxidant Effects
Research has also explored the protective effects of demethylbellidifolin on myocardial ischemia-reperfusion injury in rats, showing its potential in cardiovascular protection (Jiang, Tan, Zhou, Xu, Ye, & Li, 2002). Its role in inhibiting oxidative stress and preserving endothelial function, possibly through the modulation of nitric oxide synthase inhibitors, has been documented as well (Jiang, Jiang, Jiang, Tan, Deng, & Li, 2003), (Jiang, Jiang, Zhu, Tan, Liu, Xu, & Li, 2004).
Nitroglycerin Tolerance
The compound has been studied for its effect on nitroglycerin tolerance, showing promise in addressing issues related to prolonged nitroglycerin use (Shi, Li, Jia, Fu, Chen, Chen, Chen, Li, Tan, Li, & Zhang, 2009).
Hepatic Stellate Cells
A study on the effects of demethylbellidifolin on the activation of hepatic stellate cells indicates its potential in liver-related therapies, particularly in the context of fibrosis and liver damage (Li, Lu, & Zou, 2011).
Antioxidative Properties
Investigations into the antioxidative properties of demethylbellidifolin have shown its capacity to inhibit LDL-induced endothelial cell senescence, suggesting its utility in combating oxidative stress-related conditions (De-jian, 2008).
Safety And Hazards
properties
IUPAC Name |
(3aR,4R,6E,10E,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22)/b11-9+,12-5-,14-8+/t15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPBGRHISQTQKP-AAUAWEGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C/C(=C\CC/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124593912 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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